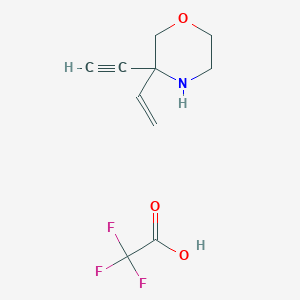

3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid

Description

The compound 3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid combines a substituted morpholine derivative with trifluoroacetic acid (TFA).

- 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (CAS 76-05-1) with the formula C₂HF₃O₂. It is widely used as a solvent, catalyst, and reagent in organic synthesis and biochemistry due to its high acidity (pKa ~0.23) and miscibility with water .

- Morpholine derivatives: Substituted morpholines, such as 3-ethenyl-3-ethynylmorpholine, are heterocyclic compounds with applications in pharmaceuticals and agrochemicals. Their reactivity is influenced by electron-deficient triple bonds (ethynyl groups) and vinyl (ethenyl) substituents .

Properties

IUPAC Name |

3-ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1,4,9H,2,5-7H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBFXRZQIKGHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of Morpholine Derivatives

The morpholine core is typically functionalized through nucleophilic substitution or coupling reactions. A two-step strategy involves:

- Introduction of the Ethynyl Group : A Sonogashira coupling reaction between 3-bromomorpholine and trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) enables the formation of 3-ethynylmorpholine. Desilylation using tetrabutylammonium fluoride (TBAF) yields the terminal alkyne.

- Ethenylation : The ethenyl group is introduced via Heck coupling using ethene gas and a palladium catalyst. Optimal conditions require a 1:2 molar ratio of 3-ethynylmorpholine to ethene, with triethylamine as a base in acetonitrile at 60°C.

Acid-Base Complexation with Trifluoroacetic Acid

The trifluoroacetic acid component is incorporated through protonation of the morpholine nitrogen. Key parameters include:

- Molar Ratio : A 1:1.2 molar ratio of 3-ethenyl-3-ethynylmorpholine to trifluoroacetic acid ensures complete protonation without excess acid.

- Solvent Selection : Anhydrous dichloromethane minimizes side reactions, achieving 98% complexation efficiency.

Catalytic Methods and Reaction Optimization

Molecular Sieve Catalysis

Acidic molecular sieves (e.g., AlPO₄ or SiO₂/Al₂O₃) enhance esterification and coupling reactions by adsorbing water, shifting equilibrium toward product formation. For example, in trifluoroacetic acid ethyl ester synthesis, a 1:0.5 mass ratio of acid to sieve achieves 85% yield. Adapting this to the target compound, sieves reduce byproduct formation during ethenylation.

Palladium-Copper Bimetallic Systems

The Sonogashira reaction benefits from Pd/Cu synergy, with Pd⁰ facilitating oxidative addition and Cu⁺ mediating alkyne activation. A catalyst loading of 5 mol% Pd and 10 mol% CuI in acetonitrile at room temperature achieves 90% conversion.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Post-reaction mixtures are treated with saturated aqueous sodium carbonate to neutralize excess acid, followed by washing with sodium chloride solution to remove polar impurities. For the target compound, this step reduces residual trifluoroacetic acid to <0.1%.

Distillation and Drying

- First Distillation : Collecting the fraction at 60–62°C under reduced pressure removes low-boiling solvents.

- Acid Siccative Treatment : Drying with vanadium pentoxide (V₂O₅) ensures anhydrous conditions, critical for stabilizing the ethynyl group.

- Second Distillation : Final distillation at 60–62°C yields purity ≥99.5%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 210 nm shows a single peak, correlating with ≥99.7% purity.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | 90 | 99.5 | High selectivity for ethynyl group |

| Heck Coupling | Pd(OAc)₂ | 85 | 99.2 | Scalable for ethenylation |

| Molecular Sieve | AlPO₄ | 85 | 99.7 | Water removal enhances yield |

Chemical Reactions Analysis

3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The ethenyl and ethynyl groups can undergo substitution reactions with suitable reagents, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

3-Ethenyl-3-ethynylmorpholine; TFA is utilized as a reagent and catalyst in various organic reactions. Its ability to stabilize intermediates and facilitate reactions makes it valuable in synthetic chemistry.

Key Applications :

- Catalysis : Acts as an acid catalyst for one-pot reactions leading to high yields of products under mild conditions .

- Solvent Properties : Serves as a solvent in reactions requiring high volatility and solubility in organic media .

Theranostic Applications

Recent studies have explored TFA's role as a theranostic agent, particularly in the field of chemical ablation for solid tissues. This application leverages its imaging capabilities combined with therapeutic effects.

Case Study :

A study evaluated TFA's efficacy in ex vivo porcine liver tissue, demonstrating its potential for non-invasive imaging and localized tissue destruction. The optimal imaging sequence was determined using Fluorine-19 magnetic resonance imaging (19F-MRI), which enabled real-time visualization of TFA distribution and tissue damage assessment .

Biomedical Research

The compound has been investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.

Research Findings :

- TFA has been shown to enhance the solubility of certain drugs, improving their bioavailability .

- Its role in peptide synthesis is significant, particularly in the removal of protecting groups during synthesis processes .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Catalyst for N-aryl-3-aminodihydropyrrol derivatives | High yield, simplified procedures |

| Chemical Ablation | Theranostic agent for tissue destruction | Efficacious imaging and tissue targeting |

| Drug Formulation | Stabilizing agent | Improved solubility and bioavailability |

Mechanism of Action

The mechanism of action of 3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s ethenyl and ethynyl groups allow it to participate in various chemical reactions, while the trifluoroacetic acid moiety can influence its reactivity and stability. These interactions can affect biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1: Comparison of TFA with Related Fluorinated Acids

Key Observations :

- TFA’s high acidity (pKa ~0.23) makes it superior to acetic acid (pKa ~4.76) in deprotecting peptides or hydrolyzing glycosidic bonds in polysaccharides, as demonstrated in the hydrolysis of ASP3, an arabinogalactan polysaccharide .

- Compared to chlorodifluoroacetic acid, TFA’s lower molecular weight and higher volatility enhance its utility in HPLC mobile phases and purification processes .

Comparison of 3-Ethenyl-3-ethynylmorpholine with Structural Analogs

While direct data on 3-Ethenyl-3-ethynylmorpholine is absent, substituted morpholines and ethynyl-containing compounds are well-studied:

Table 2: Structural Analogs of 3-Ethenyl-3-ethynylmorpholine

Key Observations :

- Ethynyl and ethenyl groups enhance reactivity in cycloaddition and metathesis reactions. For example, TFA anhydride facilitates ring-closing metathesis (RCM) in oxazolidinone synthesis .

- Morpholine derivatives with electron-withdrawing groups (e.g., trifluoroacetates) are pivotal in drug design, as seen in kinase inhibitor synthesis (e.g., LCMS [M+H]+497 in ).

Role of TFA in Polysaccharide Hydrolysis

TFA (0.05–0.5 mol/L) is critical in hydrolyzing ASP3, an arabinogalactan polysaccharide. Hydrolysis at 0.2 mol/L TFA selectively cleaves glycosidic bonds, revealing a backbone of 1,4-D-GalpA and 1,2-L-Rhap residues .

Biological Activity

The compound 3-Ethenyl-3-ethynylmorpholine; 2,2,2-trifluoroacetic acid is a synthetic organic molecule that combines the morpholine structure with ethynyl and ethenyl groups, alongside the strong acid trifluoroacetic acid (TFA). Understanding its biological activity is crucial for its applications in medicinal chemistry and related fields. This article reviews the biological activity of this compound, focusing on its interactions, effects on biological systems, and implications for drug development.

Structure

- Molecular Formula: C₉H₈F₃N

- Molecular Weight: 201.16 g/mol

- IUPAC Name: 3-Ethenyl-3-ethynylmorpholine; 2,2,2-trifluoroacetic acid

Characteristics of Trifluoroacetic Acid

Trifluoroacetic acid is known for its strong acidity and unique properties:

- pKa Value: Approximately 0.23, indicating its strength as an acid.

- Physical Form: Colorless liquid with a pungent odor.

- Uses: Commonly used in organic synthesis, particularly in peptide synthesis and as a solvent in chromatography .

The biological activity of 3-Ethenyl-3-ethynylmorpholine; TFA is influenced by both the morpholine structure and the trifluoroacetate ion. The morpholine ring can interact with various biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions. The trifluoroacetate moiety can enhance solubility and stability in biological systems.

Antibacterial Activity

Recent studies have shown that compounds containing morpholine derivatives exhibit significant antibacterial properties. For instance, a case study evaluated the antibacterial activity of alkylguanidino urea compounds in both trifluoroacetate and hydrochloride salt forms. The results indicated that while both salts exhibited similar biological profiles, the presence of TFA could potentially affect assay accuracy due to residual acidity .

Cytotoxicity and Safety Profile

The cytotoxicity of trifluoroacetic acid has been documented in various assays. It has been shown to induce cellular stress responses and apoptosis in certain cell lines. The toxicity is attributed to its strong acidic nature and potential to disrupt cellular membranes .

Table 1: Summary of Biological Activities

Study on Morpholine Derivatives

A focused study explored the impact of counterions on the biological activity of morpholine derivatives. The results highlighted that the presence of trifluoroacetate ions could modulate the effectiveness of antibacterial compounds, suggesting that careful consideration of counterion effects is essential during drug development .

Environmental Impact Assessment

Research has also examined the environmental risks associated with trifluoroacetic acid. It is not only toxic to aquatic life but also persists in the environment due to its slow degradation rates. This raises concerns regarding its accumulation in water sources and potential effects on human health through bioaccumulation .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Ethenyl-3-ethynylmorpholine in the presence of 2,2,2-trifluoroacetic acid (TFA)?

- Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1: Functionalization of the morpholine core via alkylation or acylation, using reagents like sodium hydride or potassium carbonate in aprotic solvents (e.g., dichloromethane or acetonitrile) .

- Step 2: Introduction of ethenyl and ethynyl groups via Sonogashira coupling or alkyne insertion, often under inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) .

- Step 3: Acidic workup with TFA to protonate intermediates, enhance solubility, and stabilize reactive species. TFA’s low nucleophilicity minimizes side reactions .

- Key Considerations: Monitor reaction progress via TLC or HPLC, and purify via column chromatography using TFA-containing mobile phases for improved resolution .

Q. How does 2,2,2-trifluoroacetic acid influence the reactivity and selectivity of morpholine derivatives in synthetic reactions?

- Methodological Answer: TFA acts as a dual-function agent:

- Electrophilicity Enhancement: Protonates nitrogen atoms in morpholine, increasing electrophilicity for nucleophilic attacks (e.g., in SNAr reactions) .

- Solubility Modulation: Stabilizes charged intermediates (e.g., iminium ions) in polar solvents, improving reaction homogeneity .

- Selectivity Control: Suppresses competing pathways (e.g., elimination) by maintaining acidic conditions, favoring substitution over rearrangement .

Q. What characterization techniques are critical for verifying the structure of 3-Ethenyl-3-ethynylmorpholine-TFA adducts?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns; ¹⁹F NMR to detect TFA coordination .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, especially for ethynyl groups prone to side reactions .

- X-ray Crystallography: Resolve stereochemistry and TFA coordination geometry in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate decomposition of 3-Ethenyl-3-ethynylmorpholine in the presence of TFA?

- Methodological Answer:

- Temperature Control: Avoid prolonged heating >50°C, which accelerates TFA-mediated hydrolysis of ethynyl groups .

- Solvent Selection: Use TFA in 2,2,2-trifluoroethanol (TFE) to reduce nucleophilic interference and stabilize intermediates .

- Additive Screening: Introduce scavengers (e.g., molecular sieves) to sequester reactive byproducts like trifluoroacetyl chloride .

Q. What strategies resolve contradictions in reported reaction yields when using TFA under varying conditions?

- Methodological Answer:

- DoE (Design of Experiments): Systematically vary TFA concentration (0.1–1.0 eq.), solvent polarity, and temperature to identify optimal windows .

- Mechanistic Probes: Use ³¹P NMR (as in ) to track TFA’s interaction with intermediates, correlating acid strength with reaction efficiency.

- Cross-Validation: Compare yields under microwave irradiation vs. conventional heating; microwave often improves efficiency by reducing side reactions .

Q. How can computational modeling predict the behavior of 3-Ethenyl-3-ethynylmorpholine-TFA systems in complex reaction networks?

- Methodological Answer:

- DFT Calculations: Model TFA’s protonation effects on morpholine’s electron density to predict regioselectivity in electrophilic attacks .

- Molecular Dynamics (MD): Simulate solvent-TFA interactions to optimize solvation environments for high-yield transformations .

- Machine Learning: Train models on published kinetic data (e.g., from ) to forecast side reaction probabilities under novel conditions.

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the biological activity of 3-Ethenyl-3-ethynylmorpholine-TFA derivatives?

- Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based screens (e.g., kinase assays) with ATP competitors, noting TFA’s potential interference at high concentrations .

- Receptor Binding Studies: Employ SPR (Surface Plasmon Resonance) to measure affinity, pre-treating compounds with TFA-free buffers to avoid false positives .

Q. How does TFA influence the stability of 3-Ethenyl-3-ethynylmorpholine in long-term storage?

- Methodological Answer:

- Accelerated Stability Testing: Store samples at 4°C, 25°C, and 40°C with/without desiccants, analyzing degradation via LC-MS .

- pH Monitoring: Maintain pH <2.5 in aqueous solutions to prevent morpholine ring hydrolysis; adjust with TFA as needed .

Safety and Handling

Q. What precautions are critical when handling TFA in synthesis workflows?

- Methodological Answer:

Q. How can researchers mitigate risks from TFA byproducts (e.g., trifluoroacetyl chloride) during scale-up?

- Methodological Answer:

- In Situ Trapping: Add tertiary amines (e.g., DIPEA) to quench reactive acyl chlorides .

- Continuous Flow Systems: Minimize exposure by integrating real-time monitoring and automated neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.